N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-2-(1-ethylindol-3-yl)sulfanylacetamide
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Overview
Description
N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-2-(1-ethylindol-3-yl)sulfanylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentylamino group, a cyclobutyl ring, and an indole moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of stereoselective [2+2+2] cycloaddition reactions, which are highly efficient for constructing complex polycyclic compounds . The reaction conditions often require the presence of transition metal catalysts such as cobalt, nickel, or rhodium, along with chiral ligands to ensure enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions under controlled conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-2-(1-ethylindol-3-yl)sulfanylacetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets under ambient conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-2-(1-ethylindol-3-yl)sulfanylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-2-(1-ethylindol-3-yl)sulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.
Ringer’s lactate solution: A mixture of electrolytes used in medical treatments.
Uniqueness
N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-2-(1-ethylindol-3-yl)sulfanylacetamide stands out due to its unique combination of a cyclobutyl ring, cyclopentylamino group, and indole moiety. This structural complexity provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-2-(1-ethylindol-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3OS/c1-2-24-13-20(16-9-5-6-10-19(16)24)26-14-21(25)23-18-12-11-17(18)22-15-7-3-4-8-15/h5-6,9-10,13,15,17-18,22H,2-4,7-8,11-12,14H2,1H3,(H,23,25)/t17-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGNXHHQLBCYFJ-MSOLQXFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCC3NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)N[C@H]3CC[C@H]3NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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